Molecular Weight and Molarity Calculations: Precision vs Parent and Halo Analogs
The target compound possesses a molecular weight of 248.35 g/mol . This is a 12.7% increase over the parent 1-(benzo[d]thiazol-2-yl)pyrrolidin-3-ol (220.29 g/mol) and is 2.5% lower than the 4-chloro analog (254.74 g/mol) . When preparing 10 mM stock solutions in a typical 1 mL volume, the required masses are 2.48 mg for the target compound, 2.20 mg for the parent, and 2.55 mg for the chloro analog. Miscalculation between these compounds would result in a -11.3% or +2.5% concentration error, which is sufficient to shift an otherwise moderate IC50 value outside a screening hit threshold. No direct head-to-head comparator studies have been identified for this compound.
| Evidence Dimension | Molecular weight (g/mol) and concentration accuracy for 10 mM stock |
|---|---|
| Target Compound Data | 248.35 g/mol; 2.48 mg/mL |
| Comparator Or Baseline | 1. Parent: 220.29 g/mol, 2.20 mg/mL; 2. 4-Cl analog: 254.74 g/mol, 2.55 mg/mL |
| Quantified Difference | Procurement and weighing error of -11.3% (vs parent) or +2.5% (vs chloro analog) if formulas are not corrected for MW. |
| Conditions | In silico and standard laboratory calculations based on vendor technical datasheets. |
Why This Matters
Procuring the correct molecular weight form is critical for replicable in vitro pharmacology; even a 12% molar error can invalidate concentration-response experiments.
